molecular formula C30H41NO3 B12562095 4-Cyanophenyl 4-(hexadecyloxy)benzoate CAS No. 194662-96-9

4-Cyanophenyl 4-(hexadecyloxy)benzoate

Cat. No.: B12562095
CAS No.: 194662-96-9
M. Wt: 463.7 g/mol
InChI Key: HJVGZLZHAHNANE-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(hexadecyloxy)benzoate is an organic compound with the molecular formula C30H43NO3 It is a member of the phenyl benzoate family, characterized by the presence of a cyanophenyl group and a hexadecyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(hexadecyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(hexadecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(hexadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanophenyl 4-(hexadecyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The hexadecyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-(decyloxy)benzoate
  • 4-Methoxyphenyl 4-(hexadecyloxy)benzoate
  • 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate

Uniqueness

4-Cyanophenyl 4-(hexadecyloxy)benzoate is unique due to its specific combination of a cyanophenyl group and a long alkyl chain (hexadecyloxy group). This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for forming liquid crystalline phases, making it valuable for various applications .

Properties

CAS No.

194662-96-9

Molecular Formula

C30H41NO3

Molecular Weight

463.7 g/mol

IUPAC Name

(4-cyanophenyl) 4-hexadecoxybenzoate

InChI

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-33-28-22-18-27(19-23-28)30(32)34-29-20-16-26(25-31)17-21-29/h16-23H,2-15,24H2,1H3

InChI Key

HJVGZLZHAHNANE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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